1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c16-15-6-2-1-4-12(15)11-24(22,23)18-8-13-10-21(20-19-13)14-5-3-7-17-9-14/h1-7,9-10,18H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROCDNJHSBUTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)methanesulfonamide
- Molecular Formula : C13H12ClN5O2S
- Molecular Weight : 317.78 g/mol
This compound features a triazole ring , which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The methanesulfonamide moiety is associated with the inhibition of several enzymes, including carbonic anhydrase and urease. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these enzymes, which are crucial in various physiological processes.
- Antiproliferative Effects : Research indicates that the compound may exhibit antiproliferative activity against various cancer cell lines. The presence of the triazole ring enhances its ability to interfere with cellular proliferation pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Salmonella typhi and Bacillus subtilis, similar to other sulfonamide derivatives.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Antiproliferative Activity :
- Enzyme Inhibition Studies :
- Antimicrobial Screening :
Data Tables
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects, physicochemical properties, and synthetic routes:
Structural and Functional Insights:
Core Heterocycles :
- The target compound’s 1,2,3-triazole (vs. pyrazole in ) offers distinct regioselectivity in binding interactions. Triazoles, often synthesized via Cu-catalyzed click chemistry (), provide metabolic stability compared to pyrazoles .
- The pyridin-3-yl group (target compound) may enhance metal coordination or polar interactions compared to pyridinesulfonamide () or pyrazolo-pyrimidine ().
Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl substitution (target) may induce steric hindrance distinct from 4-chlorophenyl () or 3-chlorophenoxy (), altering target selectivity. Sulfonamide Positioning: Methanesulfonamide (target) vs. pyridinesulfonamide () affects acidity (pKa) and solubility.
Synthetic Routes: The target’s triazole likely forms via Cu(I)-catalyzed azide-alkyne cycloaddition (), a regioselective method yielding 1,4-disubstituted triazoles. This contrasts with Mitsunobu reactions () or Suzuki couplings () used in analogs.
Physicochemical Properties :
- Melting points of analogs (175–182°C) suggest moderate thermal stability, likely shared by the target compound.
- IR spectra () confirm sulfonamide S=O stretches (~1170 cm⁻¹) and carbonyl peaks (1727 cm⁻¹), which the target compound would similarly exhibit.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
